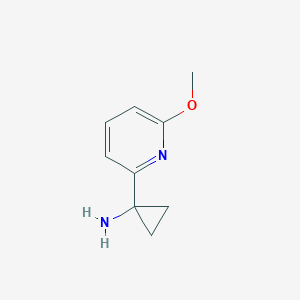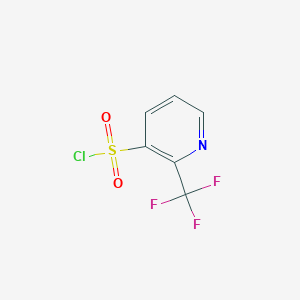
1-(6-Methoxypyridin-2-YL)cyclopropanamine
Descripción general
Descripción
“1-(6-Methoxypyridin-2-YL)cyclopropanamine” is a chemical compound with the linear formula C9H14Cl2N2O . It is also known as “this compound dihydrochloride” and has a molecular weight of 237.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O.2ClH/c1-12-8-4-2-3-7(11-8)9(10)5-6-9;;/h2-4H,5-6,10H2,1H3;2*1H . This code represents the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to refer to resources that provide this information, such as Sigma-Aldrich . Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not mentioned in the search results. For a detailed analysis of the chemical reactions, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .Aplicaciones Científicas De Investigación
Antagonist Development for Osteoporosis Treatment
Research by Hutchinson et al. (2003) identified a compound closely related to 1-(6-Methoxypyridin-2-yl)cyclopropanamine as a potent antagonist of the alpha(v)beta(3) receptor, with significant in vitro efficacy and favorable pharmacokinetics across several animal models. This compound showed promise for the prevention and treatment of osteoporosis, supported by in vivo models of bone turnover, marking a step forward in clinical development for bone health (Hutchinson et al., 2003).
Topical Antiandrogen Synthesis
Daver et al. (2017) described an efficient synthesis route for a new topical antiandrogen, showcasing the use of this compound in creating compounds with potential applications in treating conditions like acne or androgenetic alopecia. The process highlighted a key amide coupling step, demonstrating the compound's versatility in pharmaceutical synthesis (Daver et al., 2017).
Enhancing Liquid Crystal Displays
Ahipa et al. (2014) synthesized a series of luminescent compounds, including this compound derivatives, to study their liquid crystalline behavior and photophysical properties. These compounds, designed with bent-core structures, exhibited phases suitable for application in advanced liquid crystal displays (LCDs), indicating the potential for this compound derivatives in creating more efficient and vivid displays (Ahipa et al., 2014).
Anticancer Drug Metabolism Study
Lee et al. (2004) investigated the metabolism of YH3945, a novel anticancer agent incorporating this compound. The study detailed the metabolic pathways, including O-demethylation and N-debenzylation, essential for understanding the drug's pharmacokinetics and designing safer, more effective cancer therapies (Lee et al., 2004).
PET Ligand Development for Brain Imaging
Hanyu et al. (2016) developed [11C]TASP457, incorporating this compound, as a novel PET ligand for imaging histamine H3 receptors in the brain. This work underscores the compound's utility in neuroimaging, contributing to research on neurological diseases and disorders (Hanyu et al., 2016).
Mecanismo De Acción
The mechanism of action of “1-(6-Methoxypyridin-2-YL)cyclopropanamine” is not mentioned in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .
. It is stored at a temperature of 2-8°C . The boiling point and other physical and chemical properties are not mentioned in the search results .
Safety and Hazards
The safety information available indicates that this compound is potentially harmful. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P280, P305+P351+P338 . For a detailed safety and hazards analysis, it is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(6-methoxypyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(11-8)9(10)5-6-9/h2-4H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHFZIJLCDLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)


![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)



![5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3079090.png)



